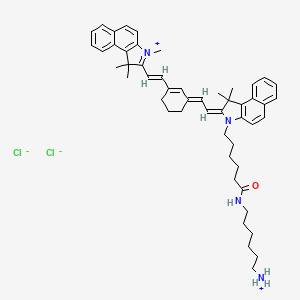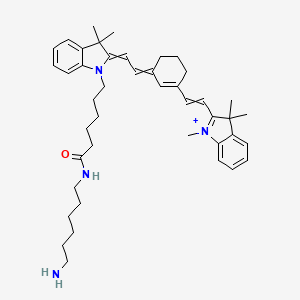
Darapladib-Verunreinigung
Übersicht
Beschreibung
Darapladib-impurity is a chemical compound that is an impurity of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Darapladib is primarily investigated for its potential in treating atherosclerosis by inhibiting the enzyme Lp-PLA2, which is involved in the inflammatory processes associated with cardiovascular diseases .
Wissenschaftliche Forschungsanwendungen
Darapladib-impurity is primarily used in scientific research to study the effects of impurities on the efficacy and safety of Darapladib. It is also used to investigate the metabolic pathways and interactions of Darapladib in biological systems. In addition, Darapladib-impurity has applications in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Wirkmechanismus
- Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 plays a crucial role in inflammatory processes.
- Ferroptosis is a form of programmed necrosis that requires free active iron and involves lipid peroxidation .
- Lipidomic analyses reveal that Darapladib treatment enriches phosphatidylethanolamine species and reduces lysophosphatidylethanolamine species .
- Darapladib effectively inhibits plasma Lp-PLA2 activity both ex vivo (in human plasma) and in vivo (in Watanabe hereditable hyperlipidaemic rabbit plasma) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Darapladib-Impurity, like Darapladib, is likely to interact with Lp-PLA2, an enzyme that plays a key role in intracellular phospholipid metabolism . The interaction between Darapladib-Impurity and Lp-PLA2 could potentially influence the balance of phosphatidylethanolamine species and lysophosphatidylethanolamine species within cells .
Cellular Effects
In the context of cancer cells, Darapladib-Impurity may enhance ferroptosis, a form of programmed cell death, under lipoprotein-deficient or serum-free conditions . This suggests that Darapladib-Impurity could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Darapladib-Impurity likely involves its inhibition of Lp-PLA2, which in turn affects lipid metabolism within cells . This could lead to changes in gene expression and enzyme activity, potentially influencing the susceptibility of cells to ferroptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Darapladib-Impurity in laboratory settings are limited, research on Darapladib suggests that it can have long-term effects on cellular function . For instance, Darapladib has been shown to reduce major coronary events over a median follow-up period of 3.7 years .
Dosage Effects in Animal Models
Studies on Darapladib have shown that it can inhibit tumor growth in a xenograft model when combined with the GPX4 inhibitor PACMA31 .
Metabolic Pathways
Darapladib-Impurity is likely to be involved in the metabolic pathway of phospholipids, given its interaction with Lp-PLA2 . This could potentially affect metabolic flux or metabolite levels within cells .
Transport and Distribution
Darapladib is known to be lipophilic with good cell membrane permeability , which could also apply to Darapladib-Impurity.
Subcellular Localization
Lp-PLA2, the enzyme that Darapladib-Impurity likely interacts with, is known to be located in the membrane and cytoplasm . This suggests that Darapladib-Impurity could also be found in these subcellular locations.
Vorbereitungsmethoden
The synthesis of Darapladib-impurity involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. Industrial production methods for Darapladib-impurity are not extensively documented, but they generally follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency .
Analyse Chemischer Reaktionen
Darapladib-impurity undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Darapladib-impurity is unique in its specific inhibition of Lp-PLA2. Similar compounds include other phospholipase A2 inhibitors, such as:
Methyl arachidonyl fluorophosphonate: A potent inhibitor of cytosolic phospholipase A2.
Bromoenol lactone: An inhibitor of calcium-independent phospholipase A2.
Arachidonyl trifluoromethyl ketone: An inhibitor of both cytosolic and calcium-independent phospholipase A2.
Compared to these compounds, Darapladib-impurity is more selective for lipoprotein-associated phospholipase A2, making it particularly useful for studying the specific role of this enzyme in inflammatory processes .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIVYXNVITYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


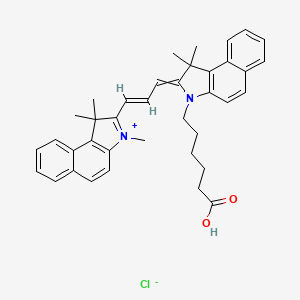


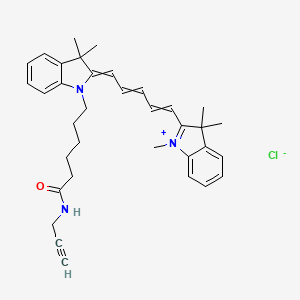
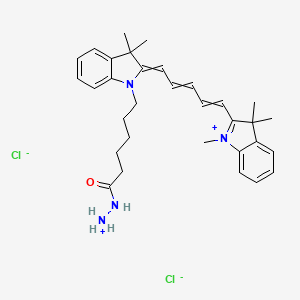
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)
